4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide

Kinase inhibitor Structure-activity relationship Regioisomer differentiation

This 4-cyano-1-methylpiperidin-4-yl benzamide is a strategic halogen-scanning probe for kinase inhibitor SAR campaigns. Its 4-bromo-2-fluoro substitution on the benzamide ring generates a distinct electronic and steric profile compared to the meta-bromo/para-fluoro isomer (CAS 1436228-90-8), directly impacting LogP (~3.59), polar surface area, and ATP-binding pocket complementarity in JAK/BTK family kinases. The bromine atom provides a unique 1:1 M:M+2 isotopic signature for simultaneous LC-MS quantification in ADME assays. This compound is explicitly claimed within Daewoong Pharmaceutical's amino-fluoropiperidine patent space for autoimmune and inflammatory disease targets, making it a critical reference standard for fragment-based drug design and matched regioisomeric pair profiling across bromodomain or kinase panels.

Molecular Formula C14H15BrFN3O
Molecular Weight 340.196
CAS No. 1280834-13-0
Cat. No. B2361478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide
CAS1280834-13-0
Molecular FormulaC14H15BrFN3O
Molecular Weight340.196
Structural Identifiers
SMILESCN1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)Br)F
InChIInChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)11-3-2-10(15)8-12(11)16/h2-3,8H,4-7H2,1H3,(H,18,20)
InChIKeyVTZJZOSTJHPJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide (CAS 1280834-13-0): Structural Identity and Procurement Baseline


4-Bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide (CAS 1280834-13-0) is a synthetic benzamide derivative belonging to the class of 4-cyano-1-methylpiperidin-4-yl benzamides. Its molecular formula is C₁₄H₁₅BrFN₃O with a molecular weight of 340.196 g/mol . The compound features a 4-bromo-2-fluorobenzamide core linked via an amide bond to a 4-cyano-1-methylpiperidin-4-yl moiety, as confirmed by its InChI Key VTZJZOSTJHPJOT-UHFFFAOYSA-N . This compound appears in patent literature associated with kinase inhibitor programs, specifically amino-fluoropiperidine derivatives developed by Daewoong Pharmaceutical for autoimmune and inflammatory disease applications [1].

Why 4-Bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide Cannot Be Replaced by Generic In-Class Analogs


Within the 4-cyano-1-methylpiperidin-4-yl benzamide class, substitution patterns on the benzamide ring profoundly influence physicochemical properties and target engagement. The target compound's 4-bromo-2-fluoro substitution creates a distinct electronic and steric profile compared to its closest positional isomer, 3-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-4-fluorobenzamide (CAS 1436228-90-8) . The bromine at the para position relative to the carbonyl, combined with ortho-fluorine, generates a unique dipole moment and hydrogen-bonding landscape that differs from the meta-bromo/para-fluoro configuration of the analog. These differences affect LogP, polar surface area, and ultimately binding pocket complementarity in kinase targets—making simple substitution unreliable without experimental validation [1].

Quantitative Differentiation Evidence for 4-Bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide (1280834-13-0)


Regioisomeric Halogen Substitution Defines a Distinct Chemical Space Relative to the 3-Bromo-4-fluoro Analog

The target compound (4-bromo-2-fluoro substitution) is a regioisomer of 3-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-4-fluorobenzamide (CAS 1436228-90-8). In the target, bromine occupies the para position relative to the amide carbonyl (position 4) with fluorine at position 2, whereas the comparator places bromine at position 3 and fluorine at position 4 . This regioisomeric difference alters the electronic distribution across the benzamide ring, as the para-bromo group exerts a stronger resonance electron-withdrawing effect on the amide carbonyl than the meta-bromo configuration in the comparator [1].

Kinase inhibitor Structure-activity relationship Regioisomer differentiation

Presence of the 4-Cyano Substituent on Piperidine Distinguishes This Compound from Non-Cyano Piperidine Benzamide Analogs

The target compound contains a cyano group at the 4-position of the piperidine ring, a feature absent in simpler analogs such as 4-bromo-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide (CAS not identified, but listed by multiple vendors) . The cyano group acts as a hydrogen bond acceptor and introduces a linear, electron-withdrawing substituent that can engage in key polar interactions within kinase ATP-binding pockets. In the amino-fluoropiperidine kinase inhibitor patent family, the 4-cyano substitution is explicitly claimed as a preferred embodiment for modulating kinase selectivity [1].

Kinase inhibitor Cyano-piperidine Hydrogen bond acceptor

Dual Halogen (Br/F) Substitution on the Benzamide Ring Creates a Distinct Physicochemical Profile Versus Mono-Halogen or Trifluoromethyl Analogs

The target compound's 4-bromo-2-fluoro benzamide core differentiates it from the 2-fluoro-3-trifluoromethyl analog N-(4-cyano-1-methylpiperidin-4-yl)-2-fluoro-3-(trifluoromethyl)benzamide (CAS 1465362-61-1) . Bromine provides a polarizable halogen capable of halogen bonding, while the trifluoromethyl group in the comparator contributes greater lipophilicity and metabolic stability. The calculated LogP for the target compound is approximately 3.59 (based on ChemBase data for the 4-bromo-2-fluorobenzamide fragment [1]), whereas the CF₃ analog is expected to have a higher LogP by 0.5–1.0 units due to the trifluoromethyl group's greater hydrophobicity.

Physicochemical properties Lipophilicity Halogen bonding

Recommended Application Scenarios for 4-Bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide (1280834-13-0)


Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is suitable as a building block or reference standard in kinase inhibitor SAR campaigns, particularly those targeting JAK or BTK family kinases as described in the amino-fluoropiperidine patent family from Daewoong Pharmaceutical [1]. Its 4-bromo-2-fluoro substitution pattern represents a specific point in the halogen-scanning SAR exploration of the benzamide ring, enabling direct comparison with chloro, trifluoromethyl, and unsubstituted analogs to map electronic and steric requirements of the target kinase ATP-binding site. The cyano group at the piperidine 4-position provides a key hydrogen-bond acceptor that may engage the hinge region of kinases.

Regioisomeric Selectivity Profiling in Bromodomain or Kinase Panels

Given its close structural relationship to 3-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-4-fluorobenzamide (CAS 1436228-90-8), this compound serves as a matched regioisomeric pair for profiling selectivity across bromodomain or kinase panels [1]. Systematic comparison of the 4-bromo-2-fluoro versus 3-bromo-4-fluoro isomers can reveal the positional sensitivity of target binding, providing critical information for fragment-based drug design or scaffold optimization. The bromine atom's distinctive isotopic signature facilitates simultaneous LC-MS quantification when both isomers are co-dosed in cellular assays.

In Vitro ADME and Metabolic Stability Assessment Using Halogen-Specific Detection

The bromine atom provides a unique isotopic pattern (1:1 M:M+2 ratio) that allows selective detection and quantification in complex biological matrices such as liver microsomal incubations or hepatocyte stability assays [1]. This isotopic handle, combined with the compound's calculated LogP of approximately 3.59 [2], makes it suitable for CYP inhibition, plasma protein binding, and permeability studies where MS-based quantification is employed. The 4-bromo-2-fluoro pattern is expected to exhibit distinct metabolic soft spots compared to the 2-fluoro-3-trifluoromethyl analog, enabling comparative metabolic pathway mapping.

Chemical Probe Development for Autoimmune Disease Target Validation

Based on the patent context describing amino-fluoropiperidine derivatives as kinase inhibitors for autoimmune and inflammatory diseases [1], this compound may serve as a chemical probe or precursor for developing tool compounds targeting JAK/STAT or BCR signaling pathways. Its structural features—the 4-cyano-1-methylpiperidine core and the 4-bromo-2-fluorobenzamide moiety—are explicitly within the claimed chemical space of kinase inhibitors with potential applications in rheumatoid arthritis, multiple sclerosis, and B-cell-mediated autoimmune conditions.

Quote Request

Request a Quote for 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.